molecular formula C4H7N3O B180214 (1-methyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 135242-93-2

(1-methyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B180214
CAS No.: 135242-93-2
M. Wt: 113.12 g/mol
InChI Key: WEDYTSQNYJKOPC-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid that is soluble in water and various organic solvents such as alcohols and ethers . This compound is notable for its applications in various fields including chemistry, biology, and industry.

Scientific Research Applications

Chemistry

In the field of chemistry, (1-methyl-1H-1,2,4-triazol-3-yl)methanol is utilized as a building block for synthesizing more complex molecules. It plays a crucial role in:

  • Free Radical Polymerization : The compound acts as an initiator in polymerization reactions, facilitating the formation of polymers with specific properties.

Table 1: Reactions Involving this compound

Reaction TypeProducts GeneratedApplications
OxidationAldehydes, Carboxylic AcidsOrganic synthesis
ReductionAlcohol DerivativesPharmaceutical intermediates
SubstitutionSubstituted Triazole DerivativesDrug development

Medicine

Research into the medicinal applications of this compound is ongoing. Its potential use as a pharmaceutical intermediate is particularly noteworthy:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for developing new antimicrobial agents .

Case Study: Acalabrutinib Development
Acalabrutinib (Calquence), a BTK inhibitor developed by AstraZeneca, utilizes intermediates that include triazole derivatives in its synthesis. This drug has shown promising results in treating relapsed or refractory mantle cell lymphoma (MCL), highlighting the significance of triazole compounds in modern pharmaceuticals .

Industrial Applications

In industry, this compound is used in:

  • Polymer Production : It contributes to creating specialized polymers with desired mechanical and thermal properties.

Table 2: Industrial Uses of this compound

IndustryApplication
Polymer IndustryProduction of specialty polymers
Chemical IndustrySynthesis of industrial chemicals

Mechanism of Action

The mechanism by which (1-methyl-1H-1,2,4-triazol-3-yl)methanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell wall synthesis of microbes, leading to cell lysis[3][3]. In polymerization reactions, it acts as an initiator by generating free radicals that propagate the polymer chain[3][3].

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole-3-carboxylic acid: [][4]

    1-methyl-1H-1,2,4-triazole-5-yl)methanol: [][4]

    1-methyl-3-nitro-1H-1,2,4-triazole: [][4]

Uniqueness

(1-methyl-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as both an initiator in polymerization reactions and as an antimicrobial agent highlights its versatility[4][4].

Biological Activity

(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.

  • Molecular Formula: C₄H₇N₃O
  • Molecular Weight: 113.12 g/mol
  • Melting Point: 72–75 °C
  • Solubility: Soluble in water and various organic solvents like alcohols and ethers .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives, including this compound. For instance:

  • In vitro studies demonstrated that compounds with a triazole scaffold can induce cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) cells. The IC50 values for these compounds were found to be promising, indicating their potential as anticancer agents .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 10MCF-719.6Apoptosis induction
Compound 21A54915.3Cell cycle arrest
This compoundVariousTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The compound's structure allows it to form non-covalent interactions such as hydrogen bonds and Van der Waals forces with target biomolecules. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections .

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer treatment, derivatives of this compound were tested on various cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects compared to conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-methyl-1H-1,2,4-triazol-3-yl)methanol, and how are yields optimized?

  • Methodology : A two-step synthesis is commonly employed:

Methylation : React 1,2,4-triazole with methyl iodide or dimethyl sulfate in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the methyl group at the 1-position .

Hydroxymethylation : Treat the methylated intermediate with formaldehyde or paraformaldehyde under acidic or basic conditions to introduce the hydroxymethyl group at the 3-position.

  • Yield Optimization : Use anhydrous solvents, controlled temperature (e.g., 80–90°C), and catalysts like Pd/XPhos for coupling reactions (70% yield reported for analogous triazole derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and hydroxymethyl group positions) .
  • FT-IR : Identify O-H (3200–3600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • LC-MS/HPLC : Assess purity (>95% typical for research-grade compounds) .

Q. What are the primary applications of this compound in foundational chemical research?

  • Building Block : Used to synthesize triazole-based ligands, coordination polymers, or bioactive molecules via nucleophilic substitution or click chemistry .
  • Solubility Studies : Investigate polar/nonpolar solvent interactions (e.g., in DMSO, ethanol, or water) to guide formulation in downstream applications .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during structural validation?

  • Approach :

Isotopic Labeling : Use deuterated solvents or ¹³C-enriched precursors to distinguish overlapping signals.

2D NMR (COSY, HSQC) : Resolve complex coupling patterns and assign protons/carbons unambiguously .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies improve regioselectivity in triazole functionalization reactions?

  • Regioselective Methods :

  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity (e.g., 90°C for 3 hours in dioxane) .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxymethyl protection with TBDMSCl) to direct substitution to the triazole ring .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT/Molecular Docking :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite .

Q. What mechanisms underlie the compound’s potential antimicrobial activity?

  • Hypothesized Pathways :

  • Metal Chelation : Triazole nitrogen atoms bind to metal ions in microbial enzymes (e.g., cytochrome P450), disrupting function .
  • Membrane Disruption : Hydrophobic interactions with lipid bilayers, tested via MIC assays against Gram+/Gram− bacteria .

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

  • Experimental Protocol :

Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C likely for triazoles) .

pH Stability Tests : Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, compound purity).
  • Resolution :

  • Standardized Assays : Use validated cell lines (e.g., HEK293 or HeLa) and controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Compare data across PubChem, ChEMBL, and peer-reviewed studies to identify trends .

Q. Why do some synthetic routes report lower yields despite optimized conditions?

  • Factors :
  • Byproduct Formation : Side reactions (e.g., over-alkylation) detected via LC-MS .
  • Purification Challenges : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves separation .

Properties

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-3-5-4(2-8)6-7/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDYTSQNYJKOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438445
Record name (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135242-93-2
Record name (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-1,2,4-triazol-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-methyl-1H-1,2,4-triazol-3-yl)methanol
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
(1-methyl-1H-1,2,4-triazol-3-yl)methanol

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